9-Benzyl-3,6-dibromocarbazole

Fluorescent Porous Polymers Pesticide Sensing Fluorescence Quantum Yield

Researchers requiring thermally stable, solution-processable OLED building blocks face limited options that combine solubility with chemoselective deprotection. 9-Benzyl-3,6-dibromocarbazole solves this via its N-benzyl group and 3,6-dibromo cross-coupling sites. • Copolymers with Tg >180 °C, a >30 °C improvement over 150 °C benchmarks. • λmax 357 nm aligns with 365 nm UV-LED curing for efficient photoinitiation. • Iterative debenzylation enables dendrimer synthesis inaccessible with N-alkyl/aryl analogs. Multi-gram quantities available with reliable global supply.

Molecular Formula C19H13Br2N
Molecular Weight 415.1 g/mol
CAS No. 118599-27-2
Cat. No. B1363982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Benzyl-3,6-dibromocarbazole
CAS118599-27-2
Molecular FormulaC19H13Br2N
Molecular Weight415.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br
InChIInChI=1S/C19H13Br2N/c20-14-6-8-18-16(10-14)17-11-15(21)7-9-19(17)22(18)12-13-4-2-1-3-5-13/h1-11H,12H2
InChIKeyQVFWRFBJSIUPAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Benzyl-3,6-dibromocarbazole: Optoelectronic Building Block


9-Benzyl-3,6-dibromocarbazole is a synthetic heterocyclic building block belonging to the 3,6-dihalo-N-substituted carbazole class, characterized by two reactive bromine atoms at the 3- and 6-positions of the carbazole core and a benzyl protecting group at the nitrogen [1]. It serves as a key monomer for conjugated polymers, a precursor for iterative cross-coupling strategies, and a photoinitiator scaffold [1][2].

+ Conjugated polymer monomer with iterative cross-coupling capability
+ N-Benzyl protecting group for solubility and chemoselective deprotection
+ 3,6-Dibromo pattern defines regiochemistry for Suzuki or amination

Why 9-Benzyl-3,6-dibromocarbazole Cannot Be Replaced


Simple in-class substitution is precluded because the N-benzyl group simultaneously provides solubility enhancement, a chemically addressable protecting group, and distinct electronic modulation of the carbazole π-system, whereas the 3,6-dibromo pattern defines the cross-coupling regiochemistry [1][2]. Replacing this compound with unsubstituted 3,6-dibromocarbazole sacrifices solution processability and prevents iterative debenzylation-based synthetic strategies; substituting with N-phenyl or N-alkyl analogs eliminates the chemoselective deprotection handle and alters the polymer glass transition temperature, emission spectrum, and photoinitiation wavelength [1][3].

N-H analog Unsubstituted 3,6-dibromocarbazole lacks the solubility enhancement and prevents iterative debenzylation-based strategies.
N-alkyl/phenyl N-Phenyl or N-alkyl analogs eliminate the chemoselective deprotection handle and may shift polymer Tg, emission, and photoinitiation wavelength.

Comparator Evidence for 9-Benzyl-3,6-dibromocarbazole


Fluorescence Quantum Yield in Porous Organic Polymers

When incorporated into melamine-based fluorescent porous organic polymers under identical polymerization conditions, the N-benzyl-3,6-dibromocarbazole-derived polymer (PAN-C–Br) exhibits an intermediate fluorescence quantum yield (Φ = 24.1%), substantially higher than the dimethoxy analog (PAN-C–OCH3, Φ = 3.9%) but lower than the unsubstituted N-benzylcarbazole polymer (PAN-C, Φ = 44.2%) [1]. This demonstrates that bromine substitution at the 3,6-positions partially quenches emission but retains useful fluorescence, enabling a tunable signal-to-noise ratio for sensing applications that is unavailable with the unfunctionalized analog.

Fluorescence Yield
Head-to-head
Φ = 24.1% (PAN-C–Br)
vs. 44.2% (PAN-C), 3.9% (PAN-C–OCH3)
Supports tunable signal-to-noise ratio for fluorescence sensing.
Intermediate quantum yield balances background and quenching sensitivity.
Fluorescent Porous Polymers Pesticide Sensing Fluorescence Quantum Yield

Glass Transition Temperature in Blue-Emitting Copolymers

Copolymers synthesized from 9-benzyl-3,6-dibromocarbazole and 9,9-dihexylfluorene units achieved a glass transition temperature (Tg) of 195.91 °C (for a 4:1 ratio) and 184.7 °C (for a 12:1 ratio), markedly exceeding the typical Tg of conventional light-emitting polymers, which are generally ≤150 °C [1]. This 30–46 °C improvement directly translates to enhanced thermal stability during device operation.

Glass Transition (Tg)
Class-level inference
Tg = 195.9 °C (4:1 copolymer)
vs. class baseline ≤ 150 °C
Supports morphological stability and thermal robustness context.
Reported +45.9 °C over baseline; copolymer with 9,9-dihexylfluorene.
Organic Electroluminescent Devices Blue Light Emission Thermal Stability

UV Absorption Comparison for Photoinitiators

The λmax of 9-benzyl-3,6-dibromocarbazole in acetonitrile is 357 nm , which is red-shifted by approximately 19 nm compared to the typical λmax of structurally related carbazole-based oxime ester photoinitiators at 338 nm [1]. This bathochromic shift allows excitation with longer-wavelength UV sources and may improve overlap with 365 nm LED emission lines, potentially enabling more efficient radical generation.

UV Absorption (λmax)
Cross-study
λmax = 357 nm (CH3CN)
vs. oxime ester class ~338 nm
Reported +19 nm bathochromic shift for LED curing compatibility.
Supports 365 nm LED array matching; data to verify across solvent systems.
Photoinitiator UV Curing Free Radical Polymerization

Chemoselective N-Debenzylation in Dendrimer Synthesis

9-Benzyl-3,6-dibromocarbazole is uniquely employed in an iterative palladium-catalyzed amination–debenzylation sequence to construct carbazole-based dendrons, where the N-benzyl group serves as a traceless protecting group that can be cleanly removed after C–N coupling, regenerating the free N–H carbazole for subsequent branching [1]. N-Phenyl or N-alkyl analogs lack this chemoselective deprotection capability, forcing linear rather than divergent synthetic pathways.

N-Debenzylation
Supporting evidence
Traceless benzyl removal after amination.
Enables iterative dendrimer branching strategies.
N-aryl/alkyl analogs lack this chemoselective handle; context-dependent.
Dendrimer Synthesis Protecting Group Strategy Iterative Cross-Coupling

Application Scenarios for 9-Benzyl-3,6-dibromocarbazole


Thermally Stable Blue-Emitting Copolymers for OLEDs

When fabricating organic electroluminescent devices that require prolonged operation at elevated temperatures, 9-benzyl-3,6-dibromocarbazole is used as a co-monomer with 9,9-dialkylfluorenes to produce copolymers exhibiting glass transition temperatures exceeding 180 °C, a >30 °C improvement over the conventional 150 °C benchmark [1]. This Tg enhancement directly addresses thermal degradation failure modes in display and lighting applications [1].

Tunable Fluorescent Porous Polymers for Pesticide Sensing

The N-benzyl-3,6-dibromocarbazole-derived porous polymer PAN-C–Br provides a fluorescence quantum yield of 24.1%, an intermediate value that balances signal intensity with quenching sensitivity, enabling Stern-Volmer detection of trifluralin with a coefficient of 26,040 L mol⁻¹ in water [2]. This performance is inaccessible with the completely unsubstituted analog (Φ = 44.2%, excessive background) or the dimethoxy analog (Φ = 3.9%, insufficient signal) [2].

UV-Curable Formulations for LED Curing Systems

With a λmax of 357 nm in acetonitrile, 9-benzyl-3,6-dibromocarbazole functions as a free-radical photoinitiator optimized for 365 nm UV-LED curing systems, offering a 19 nm red-shift over carbazole-oxime ester alternatives that peak at 338 nm [3]. This spectral alignment enables faster cure speeds and lower energy consumption in industrial coating, printing ink, and adhesive assembly lines .

Iterative Amination–Debenzylation Strategy for Dendrimers

In phosphorescent dendrimer synthesis for OLED emitter hosts, 9-benzyl-3,6-dibromocarbazole serves as the foundational AB₂ monomer, where the N-benzyl group is chemoselectively removed after each amination cycle to regenerate the reactive N–H site for subsequent branching [4]. N-Phenyl or N-alkyl analogs cannot support this iterative divergent strategy, making this compound the sole viable choice for such architectures [4].

Application
Selection Property
Validation Focus
Thermally stable OLED copolymers
High-Tg monomer
Tg > 180 °C validation and morphological stability
Fluorescence pesticide sensing
Tunable quantum yield scaffold
Signal-to-noise ratio and Stern-Volmer quenching sensitivity
LED UV-curing photoinitiation
Bathochromically shifted absorption
365 nm LED overlap and radical generation efficiency
Iterative dendrimer synthesis
Chemoselective N-benzyl handle
Debenzylation orthogonality and branching efficiency

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